1-(Pyridin-3-yl)cyclopropanecarboxylic acid
Overview
Description
“1-(Pyridin-3-yl)cyclopropanecarboxylic acid” is a chemical compound with the molecular formula C9H9NO2 . It is also known by its CAS number 610791-39-4 . The compound appears as a pale-yellow to yellow-brown solid .
Molecular Structure Analysis
The InChI code for “1-(Pyridin-3-yl)cyclopropanecarboxylic acid” is 1S/C9H9NO2/c11-8(12)9(3-4-9)7-2-1-5-10-6-7/h1-2,5-6H,3-4H2,(H,11,12) . This code provides a specific representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
“1-(Pyridin-3-yl)cyclopropanecarboxylic acid” has a molecular weight of 163.17 g/mol . It is a solid at room temperature .Scientific Research Applications
Synthesis and Structural Studies
1-(Pyridin-3-yl)cyclopropanecarboxylic acid and its derivatives have been studied for their potential in synthesizing complex molecular structures. Research includes the development of pyrazole derivatives, which are synthesized and characterized for their structural and computational properties. These studies provide insights into the chemistry of cyclopropane-containing compounds and their applications in creating novel chemical entities with potential biological activities. Examples include the synthesis of pyrrolidines via the catalytic reactions of aldehydes, amines, and cyclopropanediesters, indicating the utility of cyclopropane derivatives in synthesizing complex cyclic structures with high diastereoselectivity (Carson & Kerr, 2005).
Metal-Organic Frameworks (MOFs) and Coordination Polymers
Research on metal-organic frameworks (MOFs) and coordination polymers featuring pyridine and cyclopropane derivatives has shown significant promise. These materials are studied for their unique structural properties, which include void spaces that accommodate water clusters, and their potential applications in catalysis, gas storage, and separation technologies. The study of a metal-organic framework with polycatenane-like structure through H-bonding interactions is an example of how these compounds contribute to the development of new materials with fascinating structural characteristics (Ghosh & Bharadwaj, 2005).
Bioactive Compound Synthesis
The synthesis and bioactivity studies of cyclopropane and pyridine derivatives have also been explored. These studies focus on creating compounds with potential biological activities, such as herbicidal and fungicidal properties. For instance, the preparation of N-(substituted) cyclopropanecarboxyl-N′-pyridin-2-yl thioureas showcases the role of cyclopropane derivatives in generating bioactive molecules with specific applications in agriculture (Tian et al., 2009).
Catalysis and Organic Synthesis
Catalytic applications of 1-(Pyridin-3-yl)cyclopropanecarboxylic acid derivatives have been investigated, particularly in the field of organic synthesis. This includes the development of catalytic methods for enantioselective synthesis, demonstrating the versatility of cyclopropane-containing compounds in facilitating the creation of chiral molecules. These methodologies are crucial for the synthesis of natural product-inspired compound collections, highlighting the importance of cyclopropane derivatives in the field of medicinal chemistry and drug discovery (Narayan et al., 2014).
Safety And Hazards
When handling “1-(Pyridin-3-yl)cyclopropanecarboxylic acid”, it’s important to avoid dust formation and avoid breathing in mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
properties
IUPAC Name |
1-pyridin-3-ylcyclopropane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c11-8(12)9(3-4-9)7-2-1-5-10-6-7/h1-2,5-6H,3-4H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYEMICHUSHXQTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CN=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90593491 | |
Record name | 1-(Pyridin-3-yl)cyclopropane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90593491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Pyridin-3-yl)cyclopropanecarboxylic acid | |
CAS RN |
610791-39-4 | |
Record name | 1-(Pyridin-3-yl)cyclopropane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90593491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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